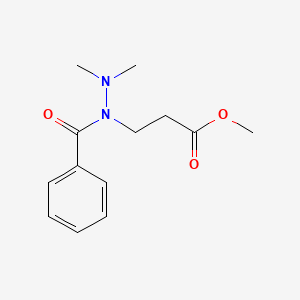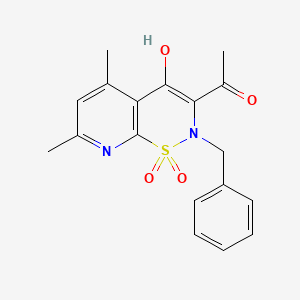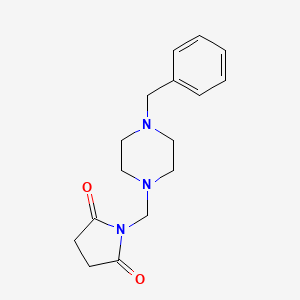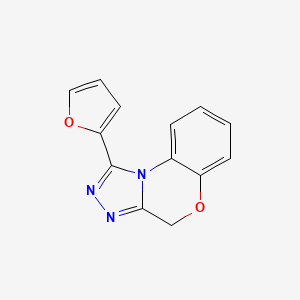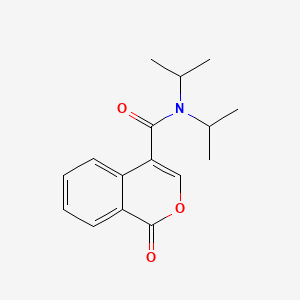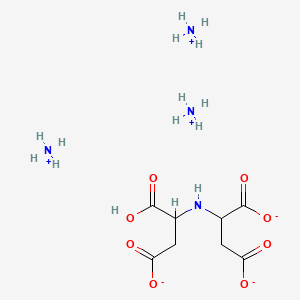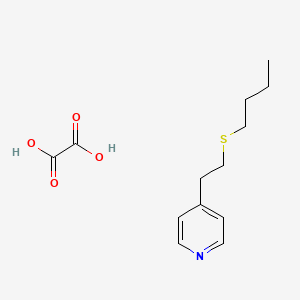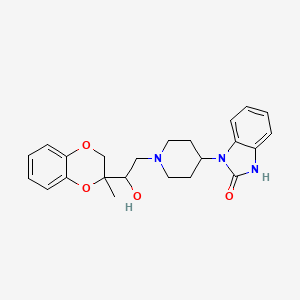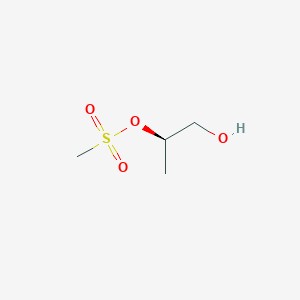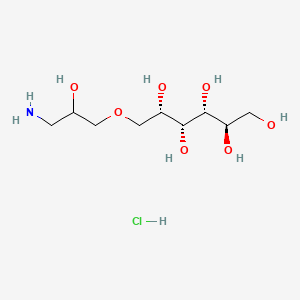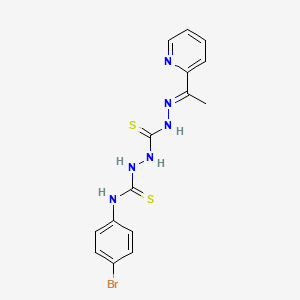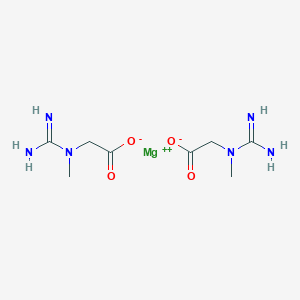
Magnesium creatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium creatine is a compound formed by chemically bonding creatine with magnesium. This combination is designed to enhance the absorption and effectiveness of creatine, a popular supplement used to improve muscle mass, strength, and performance. This compound is believed to offer better bioavailability and fewer side effects compared to traditional creatine monohydrate .
準備方法
Synthetic Routes and Reaction Conditions
Magnesium creatine can be synthesized by reacting sarcosine magnesium with cyanamide. The process involves dissolving magnesium sarcosinate in purified water, followed by heating and stirring. The reaction temperature is controlled between 70-80°C, and Shan Qingan is added dropwise. After maintaining the temperature for a certain period, the mixture is cooled to 5-10°C to allow crystallization. The resulting crystals are separated from the mother liquor and dried until the water content is less than 0.5% .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is designed to be simple, safe, and environmentally friendly, with no generation of hazardous waste. The final product combines the benefits of creatine monohydrate and magnesium, making it suitable for use in sports nutrition and bodybuilding .
化学反応の分析
Types of Reactions
Magnesium creatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of this compound, while substitution reactions can lead to various substituted derivatives .
科学的研究の応用
Magnesium creatine has a wide range of scientific research applications, including:
Biology: In biological research, this compound is used to study its effects on cellular metabolism and energy production.
Medicine: This compound is investigated for its potential therapeutic benefits, including its role in enhancing muscle performance and recovery in athletes and patients with muscle-related conditions
作用機序
Magnesium creatine exerts its effects through several mechanisms:
類似化合物との比較
Similar Compounds
Creatine Monohydrate: The most common form of creatine, bonded to a water molecule.
Creatine Hydrochloride: Known for its better solubility and absorption compared to creatine monohydrate.
Creatine Ethyl Ester: A derivative of creatine with claims of greater absorption, though research is limited.
Buffered Creatine: Designed to reduce stomach discomfort and improve stability in the stomach.
Liquid Creatine: Offers convenience with quick absorption but may have stability issues.
Uniqueness of Magnesium Creatine
This compound is unique due to its combination of creatine and magnesium, which enhances its absorption and effectiveness. The presence of magnesium helps counteract the acidic environment in the stomach, reducing the degradation of creatine into creatinine. Additionally, magnesium plays a crucial role in ATP synthesis, potentially leading to greater anabolic effects compared to other forms of creatine .
特性
CAS番号 |
290357-35-6 |
|---|---|
分子式 |
C8H16MgN6O4 |
分子量 |
284.56 g/mol |
IUPAC名 |
magnesium;2-[carbamimidoyl(methyl)amino]acetate |
InChI |
InChI=1S/2C4H9N3O2.Mg/c2*1-7(4(5)6)2-3(8)9;/h2*2H2,1H3,(H3,5,6)(H,8,9);/q;;+2/p-2 |
InChIキー |
SFCXZJXAXDZIGW-UHFFFAOYSA-L |
正規SMILES |
CN(CC(=O)[O-])C(=N)N.CN(CC(=O)[O-])C(=N)N.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



